molecular formula C33H25N9Na2O9S2 B13804833 Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt CAS No. 72829-13-1

Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Cat. No.: B13804833
CAS No.: 72829-13-1
M. Wt: 801.7 g/mol
InChI Key: ZAKDIUJDZSMNSX-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile and dyeing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The final product is then isolated and purified, usually in the form of its disodium salt to enhance solubility in water .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully controlled. The use of continuous flow reactors can improve the efficiency and yield of the process. The final product is often spray-dried to obtain a fine powder that can be easily handled and used in various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like halogens. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce aromatic amines .

Scientific Research Applications

Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves its interaction with molecular targets through its azo groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acid Yellow 17: 4-[(4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(sulfophenyl)azo]-3-methyl-1H-pyrazol-1-yl)]-2,5-dichlorobenzenesulfonic acid disodium salt.

    Acid Yellow 23: 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(sulfophenyl)azo]-H-pyrazole-3-carboxylic acid trisodium salt.

    Acid Yellow 25: 4-[4,5-dihydro-3-methyl-4)-(4-methyl-3-phenylamino)sulfonyl (phenyl)-azo-(5-oxo-1H-pyrazol-1-yl)-benzenesulfonic acid monosodium salt.

Uniqueness

What sets Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt apart is its unique structure, which includes multiple azo groups and sulfonic acid functionalities. This structure imparts distinct chemical and physical properties, such as high solubility in water and strong color intensity, making it highly valuable in various applications.

Properties

CAS No.

72829-13-1

Molecular Formula

C33H25N9Na2O9S2

Molecular Weight

801.7 g/mol

IUPAC Name

disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C33H27N9O9S2.2Na/c1-19-29(32(44)41(39-19)25-11-15-27(16-12-25)52(46,47)48)37-35-23-5-3-21(4-6-23)31(43)34-22-7-9-24(10-8-22)36-38-30-20(2)40-42(33(30)45)26-13-17-28(18-14-26)53(49,50)51;;/h3-18,29-30H,1-2H3,(H,34,43)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2

InChI Key

ZAKDIUJDZSMNSX-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C)C6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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